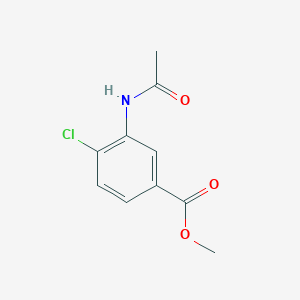
N-2-biphenylyl-3-(2-furyl)acrylamide
Vue d'ensemble
Description
N-2-biphenylyl-3-(2-furyl)acrylamide, commonly known as BPFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of BPFA is not fully understood. However, it has been proposed that BPFA exerts its therapeutic effects by inhibiting the Akt signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt leads to the induction of apoptosis in cancer cells. BPFA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. In preclinical studies, BPFA has been found to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain. BPFA has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
Avantages Et Limitations Des Expériences En Laboratoire
BPFA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPFA has also been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, there are also some limitations to using BPFA in lab experiments. The compound is highly reactive and can undergo degradation over time, making it challenging to store and handle. In addition, the synthesis of BPFA is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on BPFA. One potential area of research is the development of BPFA analogs with improved pharmacological properties. Another area of research is the evaluation of BPFA in clinical trials as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of BPFA and its potential therapeutic applications in other diseases, such as neurological disorders. Overall, BPFA is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
BPFA is synthesized through a multi-step reaction process that involves the condensation of 2-furylamine and 2-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. The final product is obtained through recrystallization and purification. The synthesis of BPFA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BPFA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anticancer agent. BPFA has been shown to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, BPFA has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(13-12-16-9-6-14-22-16)20-18-11-5-4-10-17(18)15-7-2-1-3-8-15/h1-14H,(H,20,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYONKWWVQLRBI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358167 | |
| Record name | STK223138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6081-90-9 | |
| Record name | STK223138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)